molecular formula C11H12FNO4S B2707493 1-Ethyl-5-fluorosulfonyloxy-2-oxo-3,4-dihydroquinoline CAS No. 2411287-96-0

1-Ethyl-5-fluorosulfonyloxy-2-oxo-3,4-dihydroquinoline

Cat. No. B2707493
CAS RN: 2411287-96-0
M. Wt: 273.28
InChI Key: UGAQLVWWXSMXGU-UHFFFAOYSA-N
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Description

Quinolines are a class of organic compounds with a benzene ring fused to a pyridine ring. They are used in the synthesis of various dyes, pharmaceuticals, and natural products .


Synthesis Analysis

Quinolines can be synthesized through several methods, including the Skraup reaction, Doebner-Miller reaction, and Friedländer synthesis . These methods typically involve the condensation of aniline with an aldehyde or ketone, followed by cyclization and oxidation .


Molecular Structure Analysis

Quinolines have a bicyclic structure consisting of a benzene ring fused to a pyridine ring. This gives them unique chemical properties, such as the ability to participate in aromatic stacking interactions and coordinate to metal ions .


Chemical Reactions Analysis

Quinolines can undergo a variety of chemical reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of quinolines depend on their specific structure. Generally, they are crystalline solids with a characteristic, often unpleasant, odor. They are usually soluble in organic solvents and slightly soluble in water .

Mechanism of Action

The mechanism of action of quinoline-based drugs often involves interaction with biological targets such as enzymes or receptors. For example, some quinoline-based drugs inhibit the enzyme DNA gyrase, preventing bacterial DNA replication .

Safety and Hazards

Like all chemicals, quinolines should be handled with care. They can cause skin and eye irritation, and may be harmful if swallowed or inhaled .

Future Directions

Research on quinolines is ongoing, with many potential applications in medicinal chemistry, materials science, and other fields. For example, new methods for the synthesis of quinolines are being developed, and quinoline-based compounds are being investigated for their potential as anticancer, antiviral, and antibacterial agents .

properties

IUPAC Name

1-ethyl-5-fluorosulfonyloxy-2-oxo-3,4-dihydroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO4S/c1-2-13-9-4-3-5-10(17-18(12,15)16)8(9)6-7-11(13)14/h3-5H,2,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGAQLVWWXSMXGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CCC2=C1C=CC=C2OS(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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